molecular formula C11H12N2O B1352455 (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 864068-97-3

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No. B1352455
Key on ui cas rn: 864068-97-3
M. Wt: 188.23 g/mol
InChI Key: GRHZYDGKXPVLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260395B2

Procedure details

A solution of 4-oxo-4-phenylbut-2-yn-1-yl benzoate (1a) (750 mg, 2.84 mmol) and methylhydrazine (0.30 mL, 5.68 mmol) in ethanol (25 mL) was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue was taken in a mixture of ethanol (3 mL) and tetrahydrofuran (9 mL). Lithium hydroxide (204 mg, 8.51 mmol), previously dissolved in water (3 mL) was added and the mixture was stirred at room temperature for 2 hours. Ethanol and tetrahydrofuran were removed under reduced pressure and the resulting aqueous layer was extracted with ethyl acetate (2×5 mL). The organic layer was successively washed with a saturated solution of sodium hydrogenocarbonate (5 mL) and brine (5 mL) before being dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100/0 to 50/50) to provide (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (1b) (341 mg, 1.81 mmol, 64%).
Name
4-oxo-4-phenylbut-2-yn-1-yl benzoate
Quantity
750 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]#[C:12][C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=O)C1C=CC=CC=1.[CH3:21][NH:22][NH2:23].[OH-].[Li+]>C(O)C.O>[CH3:21][N:22]1[C:11]([CH2:10][OH:9])=[CH:12][C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:23]1 |f:2.3|

Inputs

Step One
Name
4-oxo-4-phenylbut-2-yn-1-yl benzoate
Quantity
750 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC#CC(C1=CC=CC=C1)=O
Name
methylhydrazine
Quantity
0.3 mL
Type
reactant
Smiles
CNN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was taken in a mixture of ethanol (3 mL) and tetrahydrofuran (9 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Ethanol and tetrahydrofuran were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous layer was extracted with ethyl acetate (2×5 mL)
WASH
Type
WASH
Details
The organic layer was successively washed with a saturated solution of sodium hydrogenocarbonate (5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100/0 to 50/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C=C1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.81 mmol
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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